2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide
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Overview
Description
2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple chlorine atoms and a phenoxyacetyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinct structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4,5-trichlorophenoxyacetic acid: This is achieved by reacting 2,4,5-trichlorophenol with chloroacetic acid under controlled conditions.
Formation of the acyl chloride: The 2,4,5-trichlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Acylation reaction: The acyl chloride is reacted with 3-amino-phenylbenzamide in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Substitution reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution reactions: Substituted derivatives of the original compound.
Oxidation reactions: Quinones or other oxidized products.
Reduction reactions: Amines or other reduced products.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide
- 2-chloro-N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)benzamide
- 2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)acetamide
Uniqueness
2-chloro-N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)benzamide is unique due to the specific arrangement of chlorine atoms and the phenoxyacetyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-[3-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl4N2O3/c22-15-7-2-1-6-14(15)21(29)27-13-5-3-4-12(8-13)26-20(28)11-30-19-10-17(24)16(23)9-18(19)25/h1-10H,11H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCIEYQYNXCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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